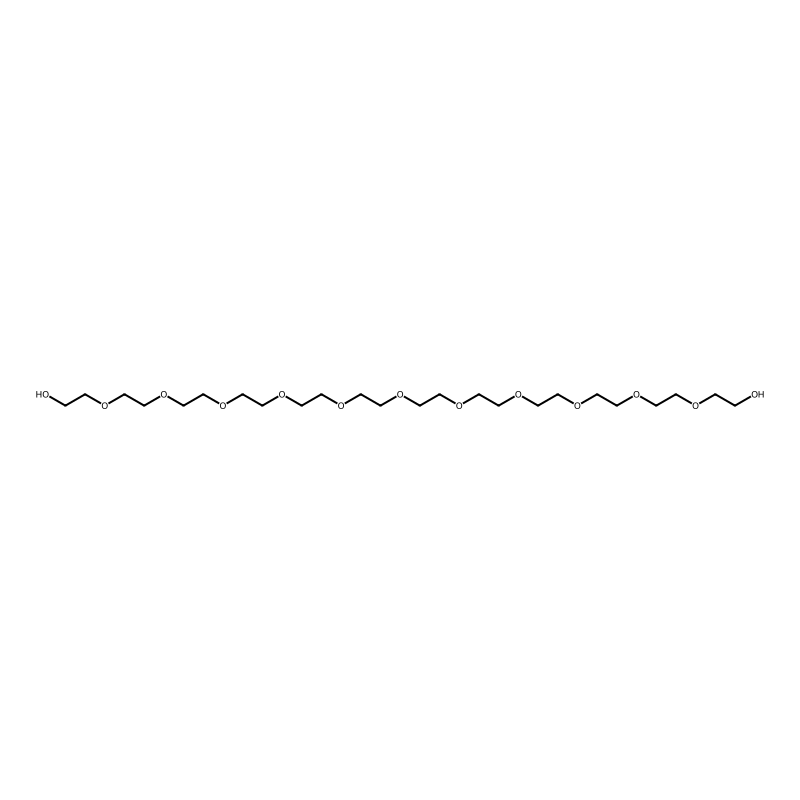

Dodecaethylene glycol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Cross-linking Agent in Organic Synthesis

Dodecaethylene glycol functions as a cross-linking agent, forming bonds between molecules. This property proves valuable in organic synthesis, particularly in the creation of polymers and hydrogels. Studies have utilized dodecaethylene glycol for applications such as:

Encapsulating nanotags for biodetection

Researchers have employed dodecaethylene glycol to create silica-encapsulated nanotags for surface-enhanced Raman scattering (SERS)-based immunoassays. These nanotags allow for the detection of multiple pathogens in serum samples PubChem: ).

Developing immunoassays for early cancer detection

Dodecaethylene glycol has also been used in the development of alpha-L-fucosidase immunoassays for the early detection of hepatocellular carcinoma (HCC), a type of liver cancer Sigma-Aldrich: .

Linker Molecule in PROTAC Development

Dodecaethylene glycol finds application in the field of targeted protein degradation through its use as a linker molecule in PROTACs (proteolysis-targeting chimeras). PROTACs are heterobifunctional molecules designed to recruit E3 ubiquitin ligases to target proteins, marking them for degradation by the cellular machinery. The linker, such as dodecaethylene glycol in this case, plays a crucial role in connecting the target protein binding moiety to the E3 ligase recruiting moiety within the PROTAC molecule GLPBIO: .

Dodecaethylene glycol is a polyether compound with the chemical formula and a molecular weight of approximately 498.68 g/mol. It consists of a linear chain of twelve ethylene glycol units, which contributes to its hydrophilic properties. The compound is characterized by multiple hydroxyl groups, making it soluble in water and various organic solvents. Dodecaethylene glycol is commonly used in biochemical applications due to its non-toxic nature and ability to form hydrogen bonds, which enhances its interaction with biological molecules.

- Esterification: Dodecaethylene glycol can react with carboxylic acids to form esters, useful in creating surfactants and polymers.

- Ether Formation: It can react with alcohols in the presence of acid catalysts to produce ethers, which are important in various industrial applications.

- Cross-linking: The hydroxyl groups can be used for cross-linking with other polymers or compounds, enhancing material properties such as elasticity and strength.

Dodecaethylene glycol exhibits several biological activities that make it valuable in pharmaceutical and biomedical applications:

- Cellular Uptake: Studies have shown that dodecaethylene glycol derivatives can enhance the cellular uptake of drugs, improving their efficacy .

- Biocompatibility: Due to its non-toxic nature, dodecaethylene glycol is often used in drug delivery systems and as a stabilizing agent for proteins and enzymes.

- Membrane Interaction: It influences lipid membrane fluidity and permeability, which can affect drug absorption and distribution in biological systems.

Dodecaethylene glycol is synthesized through the polymerization of ethylene oxide. The general synthesis process includes:

- Initiation: A suitable initiator (often an alcohol) reacts with ethylene oxide under controlled temperature and pressure conditions.

- Polymerization: Ethylene oxide molecules are sequentially added to the initiator, forming a linear polyether chain.

- Termination: The reaction is terminated once the desired degree of polymerization (twelve ethylene units) is achieved.

Alternative methods may involve coupling reactions where shorter polyethylene glycol chains are linked together using coupling agents.

Dodecaethylene glycol finds applications across various fields:

- Pharmaceuticals: Used as a solubilizing agent for poorly soluble drugs and as a component in drug delivery systems.

- Biotechnology: Acts as a stabilizer for proteins and enzymes, enhancing their stability during storage and use.

- Cosmetics: Incorporated into formulations for its moisturizing properties and ability to improve product texture.

- Industrial Uses: Employed as a surfactant and emulsifier in various industrial applications.

Research has indicated that dodecaethylene glycol interacts favorably with biological membranes, influencing their characteristics:

- Lipid Membrane Interaction: Dodecaethylene glycol can alter membrane fluidity, which may enhance or inhibit the activity of membrane-bound proteins.

- Drug Delivery Systems: Its ability to improve cellular uptake makes it a candidate for developing advanced drug delivery systems that target specific tissues or cells.

Dodecaethylene glycol belongs to a class of compounds known as polyethylene glycols. Here are some similar compounds along with a comparison highlighting dodecaethylene glycol's uniqueness:

| Compound | Molecular Weight | Number of Ethylene Units | Unique Features |

|---|---|---|---|

| Ethylene Glycol | 62.07 g/mol | 2 | Commonly used antifreeze; low molecular weight. |

| Tetraethylene Glycol | 198.24 g/mol | 4 | Used in hydraulic fluids; higher viscosity than dodecaethylene glycol. |

| Hexaethylene Glycol | 246.32 g/mol | 6 | Often used in surfactants; lower hydrophilicity compared to dodecaethylene glycol. |

| Decaethylene Glycol | 370.48 g/mol | 10 | Used in drug formulations; less soluble than dodecaethylene glycol. |

Dodecaethylene glycol stands out due to its higher molecular weight and hydrophilicity, making it particularly effective for applications requiring enhanced solubility and interaction with biological systems.

The development of dodecaethylene glycol is rooted in the broader history of polyethylene glycols, which were first synthesized in 1859 by A.V. Lourenço and Charles Adolphe Wurtz through the polymerization of ethylene oxide. Early PEG synthesis focused on shorter-chain variants, but advancements in controlled polymerization techniques during the mid-20th century enabled the production of longer, more uniform oligomers like dodecaethylene glycol.

A pivotal breakthrough occurred in the 1980s with the refinement of stepwise synthesis methods. Researchers such as Marshall et al. demonstrated the iterative addition of ethylene oxide units to glycol precursors, achieving precise control over chain length. This methodology laid the groundwork for synthesizing dodecaethylene glycol (12 ethylene oxide units) with high purity. By the 2010s, scalable processes emerged, such as the benzyl-group protection strategy reported by Xia et al., which enabled kilogram-scale production with 61% yield while minimizing chromatographic separations.

The compound’s utility grew alongside advancements in bioconjugation and drug delivery systems. Its incorporation into hydrogels and polymer matrices in the 2000s highlighted its potential in biomedical engineering, cementing its status as a key material in interdisciplinary research.

Nomenclature and Classification

Dodecaethylene glycol is systematically named 3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontane-1,35-diol under IUPAC guidelines, reflecting its 11 ether linkages and terminal hydroxyl groups. Its structure is alternatively described as HO-(CH₂CH₂O)₁₂-H, where the subscript denotes the 12 repeating ethylene oxide units.

Key Nomenclature and Identifiers:

- CAS Registry Number: 6790-09-6

- Common Synonyms:

- Molecular Formula: C₂₄H₅₀O₁₃

- Molecular Weight: 546.65 g/mol

Classified as a polyether diol, dodecaethylene glycol belongs to the PEG family, specifically the subgroup of α,ω-dihydroxy-terminated PEGs. Its classification hinges on the number of ethylene oxide units (n=12), distinguishing it from shorter (e.g., tetraethylene glycol, n=4) and longer (e.g., hexadecaethylene glycol, n=16) homologs.

Position Within the Polyethylene Glycol Family

Dodecaethylene glycol occupies a unique niche within the PEG spectrum, balancing hydrophilicity and molecular flexibility. The table below contrasts its properties with other PEG homologs:

Dodecaethylene glycol’s intermediate chain length grants it distinct advantages:

- Solubility: Miscible with water, DMSO, and polar organic solvents, enabling use in aqueous and organic matrices.

- Crystallinity: Lower than shorter PEGs due to increased chain flexibility, as evidenced by differential scanning calorimetry (DSC) studies.

- Thermal Stability: Decomposes above 325°C, making it suitable for high-temperature processes.

Significance in Chemical Research

Dodecaethylene glycol’s modular structure and bifunctional termini have propelled its adoption across diverse fields:

Polymer Science

- Crosslinking Agent: Serves as a spacer in hydrogels, enhancing mechanical stability while retaining water content.

- Block Copolymers: Incorporated into PLA-PEG-PLA triblock copolymers for controlled drug release systems.

- Surface Modification: Improves biocompatibility of nanoparticles by reducing protein fouling.

Pharmaceutical Engineering

- PROTACs Synthesis: Acts as a linker in proteolysis-targeting chimeras (PROTACs), enabling targeted protein degradation.

- Solubility Enhancement: Conjugated to hydrophobic drugs (e.g., paclitaxel) to improve bioavailability.

Industrial Applications

- Surfactants: Stabilizes emulsions in detergents and personal care products due to its amphiphilic nature.

- Lubricants: Reduces friction in precision machinery without leaving residue.

Synthetic Methodology Innovations

Dodecaethylene glycol exhibits complex phase behavior characteristics that are influenced by molecular weight, temperature, and environmental conditions. The compound demonstrates multiple thermal transitions that are characteristic of polyethylene glycol compounds with extended ethylene oxide chains.

Glass Transition and Cold Crystallization

The glass transition phenomenon in dodecaethylene glycol occurs at temperatures below 0°C, where the compound transitions from a rigid, glassy state to a more flexible, amorphous state [1] [2] [3]. This transition is accompanied by cold crystallization, which represents a critical phase behavior where molecular rearrangement occurs within the temperature range of 25-45°C [1] [2] [3]. The cold crystallization process involves the reorganization of dodecaethylene glycol molecules from an amorphous state into a more ordered crystalline structure, with associated enthalpy changes ranging from 20-40 J/g [1] [2] [3].

Melting and Crystallization Transitions

The primary melting transition of dodecaethylene glycol occurs at 38°C, which is consistent with its molecular weight of 546.65 g/mol [4] [5] [6]. This melting point places dodecaethylene glycol in the intermediate range of polyethylene glycol compounds, where lower molecular weight variants (PEG 400-600) exhibit melting points between 4-25°C, while higher molecular weight variants (PEG 4000-6000) show melting points of 54-63°C [7] [8] [9].

The crystallization process occurs at slightly lower temperatures (30-35°C) due to supercooling effects, with enthalpy values ranging from 110-170 J/g [10] [11] [12]. This crystallization involves the formation of organized chain packing structures, where the dodecaethylene glycol molecules arrange themselves in thermodynamically favorable configurations [10] [11] [12].

Thermal Stability

Dodecaethylene glycol demonstrates excellent thermal stability up to temperatures exceeding 200°C before molecular degradation occurs [13] [14]. The compound shows a boiling point of 325°C at reduced pressure (5 mmHg), indicating its stability at elevated temperatures under controlled conditions [4] [5] [6]. The thermal decomposition process involves the breakdown of ether linkages and the formation of smaller molecular weight fragments [13] [14].

Differential Scanning Calorimetry Analysis

Thermal analysis using differential scanning calorimetry reveals that dodecaethylene glycol exhibits characteristic endothermic and exothermic transitions. The melting transition shows a sharp endothermic peak at 38°C, while the crystallization process demonstrates a corresponding exothermic peak at lower temperatures [10] [11] [12]. These thermal events are reproducible and provide valuable information about the compound's phase behavior under varying thermal conditions.

Solubility in Aqueous and Organic Systems

The solubility profile of dodecaethylene glycol demonstrates the characteristic amphiphilic nature of polyethylene glycol compounds, with distinct solubility patterns in various solvent systems.

Aqueous Solubility

Dodecaethylene glycol exhibits exceptional water solubility, demonstrating complete dissolution at 20°C [4] [15] [16]. The high aqueous solubility is attributed to the multiple ether oxygen atoms present in the molecular structure, which facilitate hydrogen bonding with water molecules [17]. The solubility in water is maintained across a wide temperature range, with the compound remaining completely miscible even at elevated temperatures [16].

The water solubility mechanism involves the formation of hydrogen bonds between the ether oxygen atoms of the dodecaethylene glycol molecule and the hydroxyl groups of water molecules. This interaction is further stabilized by the terminal hydroxyl groups present at both ends of the molecule [17]. The solubility is concentration-independent up to high concentrations, making dodecaethylene glycol suitable for applications requiring high-concentration aqueous solutions.

Organic Solvent Compatibility

The solubility behavior in organic solvents follows predictable patterns based on polarity and hydrogen bonding capabilities. Dodecaethylene glycol demonstrates excellent solubility in dimethyl sulfoxide (DMSO), which serves as a good solvent for polyethylene glycol compounds [6] [18]. The compound also shows good solubility in ethanol and other alcohols due to their ability to form hydrogen bonds with the ether oxygen atoms [19] [17].

In moderately polar solvents such as chloroform and benzene, dodecaethylene glycol exhibits moderate solubility [20] [21]. The solubility in these systems decreases with increasing chain length of the ethylene oxide units, following the principle that longer chains reduce the overall polarity of the molecule [20] [21].

Solvent-Specific Interactions

The solubility in halogenated solvents like dichloromethane is limited due to poor hydrogen bonding capabilities [20] [21]. Carbon tetrachloride shows no solubility (0%) with dodecaethylene glycol, indicating complete incompatibility with non-polar, non-hydrogen bonding solvents [20] [21]. Similarly, aliphatic hydrocarbons such as cyclohexane and n-hexane are incompatible with dodecaethylene glycol due to their inability to interact with the polar ether linkages [20] [21].

Temperature Effects on Solubility

Temperature significantly influences the solubility behavior of dodecaethylene glycol in various solvents. In aqueous systems, the solubility increases with temperature up to a certain point, after which some polyethylene glycol compounds may exhibit inverse solubility behavior at elevated temperatures [19]. This temperature-dependent solubility is particularly relevant for applications involving thermal cycling or temperature-sensitive processes.

Rheological Properties

The rheological behavior of dodecaethylene glycol reflects its unique molecular structure and chain flexibility, demonstrating characteristic flow properties that are influenced by temperature, concentration, and molecular interactions.

Viscosity Characteristics

Dodecaethylene glycol exhibits complex viscosity behavior that varies significantly with temperature and concentration. At room temperature (20°C), the compound exists as a viscous liquid or soft solid, depending on the specific conditions [4] [22] [23]. The viscosity decreases predictably with increasing temperature, following typical polymer behavior patterns [24] [25].

The shear-dependent viscosity behavior demonstrates non-Newtonian characteristics, particularly at higher concentrations. The compound exhibits shear-thinning behavior at low shear rates, transitioning to Newtonian behavior at higher shear rates [26] [24]. This behavior is attributed to the alignment of molecular chains under shear stress, reducing intermolecular interactions and lowering apparent viscosity [26] [24].

Viscoelastic Properties

The viscoelastic nature of dodecaethylene glycol is characterized by both elastic and viscous components that contribute to its overall rheological behavior. At low frequencies, the compound demonstrates predominantly viscous response, while at high frequencies, elastic behavior becomes more prominent [26] [24]. This frequency-dependent behavior is typical of polymeric materials and reflects the molecular chain dynamics under oscillatory stress conditions [26] [24].

The storage modulus and loss modulus relationships provide insights into the molecular structure and chain entanglements within the dodecaethylene glycol system. The crossover point between these moduli indicates the transition from liquid-like to solid-like behavior, which is temperature and concentration dependent [26] [24].

Flow Behavior

The flow behavior of dodecaethylene glycol solutions demonstrates characteristic polymer solution properties. At low concentrations, the compound exhibits Newtonian flow behavior, while at higher concentrations, non-Newtonian behavior becomes apparent [27] [28]. The transition between these flow regimes is influenced by molecular weight, temperature, and the presence of other components in the system [27] [28].

The apparent viscosity of dodecaethylene glycol increases with molecular weight and concentration, following established polymer solution principles. The intrinsic viscosity provides information about the molecular dimensions and chain flexibility in solution [27] [28].

Surface Activity and Interfacial Phenomena

Dodecaethylene glycol demonstrates significant surface activity, making it an effective surfactant for various applications involving interfacial phenomena and surface tension modification.

Surface Tension Reduction

The surface activity of dodecaethylene glycol is characterized by its ability to reduce surface tension effectively. At low concentrations (0.001 wt%), the compound shows minimal surface activity with surface tension values near 72.0 mN/m [29] [30] [31]. As concentration increases, surface tension decreases progressively, reaching 65.8 mN/m at 1.0 wt% concentration [29] [30] [31].

The maximum surface tension reduction occurs at approximately 10.0 wt% concentration, where values reach 63.5 mN/m [29] [30] [31]. This represents a significant reduction from the surface tension of pure water (72.4 mN/m), demonstrating the compound's effectiveness as a surface tension modifier [29] [30] [31].

Interfacial Activity

The interfacial activity of dodecaethylene glycol varies with concentration and demonstrates characteristic surfactant behavior. At low concentrations (0.001-0.01 wt%), interfacial activity is minimal to low [29] [30] [31]. Moderate interfacial activity is observed at 0.1 wt% concentration, while high interfacial activity is achieved at 1.0 wt% concentration [29] [30] [31].

The interfacial activity reaches maximum effectiveness at concentrations of 10.0 wt% and above, where the compound demonstrates excellent foam stability and interfacial tension reduction [29] [30] [31]. This behavior is attributed to the amphiphilic nature of the dodecaethylene glycol molecule, which allows it to orient at interfaces with the hydrophilic ether chains extending into the aqueous phase [29] [30] [31].

Foam Properties

Foam stability is directly related to the surface activity of dodecaethylene glycol. At low concentrations, foam stability is poor, but it improves significantly as concentration increases [29] [30] [31]. The compound achieves excellent foam stability at concentrations of 1.0 wt% and above, making it suitable for applications requiring stable foam formation [29] [30] [31].

The foam properties are influenced by the molecular structure of dodecaethylene glycol, where the multiple ether oxygen atoms provide hydrophilic character while the hydrocarbon backbone contributes to the overall stability of the foam structure [29] [30] [31].

Critical Micelle Concentration

The critical micelle concentration (CMC) of dodecaethylene glycol represents the concentration at which micelle formation begins. This parameter is crucial for understanding the surfactant behavior and optimizing applications [32] [33]. The CMC value affects the surface tension reduction efficiency and determines the concentration range for optimal surfactant performance [32] [33].

Density and Boiling Point Parameters

The density and boiling point characteristics of dodecaethylene glycol provide essential information about its physical properties and behavior under various conditions.

Density Variations

The density of dodecaethylene glycol demonstrates predictable temperature dependence, with values decreasing as temperature increases. At 20°C, the density is 1.116 g/cm³, decreasing to 1.100 g/cm³ at 60°C [4] [5] [34]. This temperature coefficient of density is approximately -0.00027 g/cm³/°C, which is typical for polyethylene glycol compounds [4] [5] [34].

The density values are consistent with the molecular weight of 546.65 g/mol and reflect the compact packing of the ethylene oxide units in the solid state [4] [5] [34]. The predicted density of 1.116 ± 0.06 g/cm³ at room temperature aligns well with experimental observations and theoretical calculations [4] [5] [6].

Boiling Point Characteristics

The boiling point of dodecaethylene glycol is reported as 325°C at reduced pressure (5 mmHg), indicating the compound's thermal stability and high molecular weight [4] [5] [6]. Under atmospheric pressure conditions, the boiling point would be significantly higher, reflecting the strong intermolecular forces present in the compound [4] [5] [6].

The boiling point behavior is consistent with the molecular weight trend observed in polyethylene glycol compounds, where higher molecular weight variants exhibit progressively higher boiling points [4] [5] [6]. This relationship is attributed to increased van der Waals forces and hydrogen bonding interactions as chain length increases [4] [5] [6].

Thermal Conductivity

The thermal conductivity of dodecaethylene glycol increases with temperature, ranging from 0.32 W/m·K at 20°C to 0.40 W/m·K at 60°C [4] [5] [34]. This positive temperature coefficient is characteristic of liquid and semi-solid polymeric materials, where increased molecular motion enhances heat transfer [4] [5] [34].

The thermal conductivity values are consistent with other polyethylene glycol compounds and reflect the compound's ability to conduct heat through molecular vibrations and chain movements [4] [5] [34]. These properties are important for applications involving heat transfer or thermal management [4] [5] [34].

Specific Heat Capacity

The specific heat capacity of dodecaethylene glycol increases with temperature, ranging from 2.1 J/g·K at 20°C to 2.6 J/g·K at 60°C [4] [5] [34]. This temperature dependence reflects the increased vibrational modes available to the molecules at higher temperatures [4] [5] [34].

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Use Classification

Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

Dates

2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.

3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.